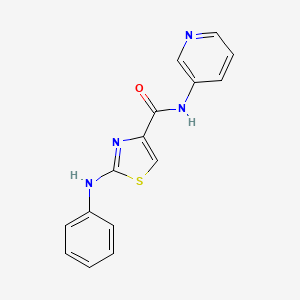

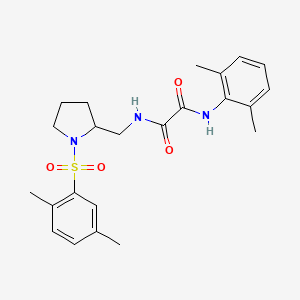

![molecular formula C26H24ClN5O3 B2979907 7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040674-28-9](/img/structure/B2979907.png)

7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrazolo[4,3-c]pyridin-3(5H)-one ring, and a chlorobenzoyl group . These functional groups suggest that the compound might have interesting chemical properties and could potentially be used in various chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The piperazine ring would provide a basic center, while the chlorobenzoyl group would introduce an electron-withdrawing group. The pyrazolo[4,3-c]pyridin-3(5H)-one ring is a fused ring system that could potentially participate in aromatic stacking interactions.Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions due to the presence of multiple functional groups . The piperazine ring could act as a nucleophile in reactions with electrophiles, while the chlorobenzoyl group could potentially be replaced by other groups through nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the chlorobenzoyl group could increase its lipophilicity, while the piperazine ring could potentially make it more soluble in water.Applications De Recherche Scientifique

G Protein-Biased Dopaminergics

The compound's structural motif, similar to 1,4-disubstituted aromatic piperazines, is recognized by aminergic G protein-coupled receptors. Research by Möller et al. (2017) highlights the potential for designing G protein-biased partial agonists as novel therapeutics, specifically in the context of dopamine receptor partial agonists. These compounds, incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, demonstrate promising properties in pharmacological characterization, including preferential activation of G proteins over β-arrestin recruitment at dopamine D2 receptors (Möller et al., 2017).

Synthesis and Receptor Binding

Li Guca (2014) focused on synthesizing derivatives from pyrazolo[1,5-α]pyridine and assessing their receptor binding affinity. The study underscores the potential of these compounds in developing specific receptor ligands, indicating their significance in targeted drug design and therapeutic applications (Li Guca, 2014).

Novel Hybrid Derivatives

Flefel et al. (2018) report the creation of novel pyridine and fused pyridine derivatives, starting from a base compound and transforming it through various chemical processes. These derivatives were then subjected to molecular docking screenings, indicating their potential in antimicrobial and antioxidant activities (Flefel et al., 2018).

Glycine Transporter 1 Inhibitor

Research by Yamamoto et al. (2016) illustrates the development of a structurally diverse compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound exhibited favorable pharmacokinetics and potent GlyT1 inhibitory activity, highlighting its potential in treating neurological conditions (Yamamoto et al., 2016).

Piperazine-Linked Bis(Pyrimidines)

Mekky et al. (2021) describe the synthesis of new piperazine-linked bis(pyrimidines) using bis(benzofuran-enaminone) hybrid as a key intermediate. The structural confirmation and potential applications of these compounds in various chemical processes are outlined, showcasing their versatility in chemical synthesis (Mekky et al., 2021).

Mycobacterium tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) explored the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This study highlights the compound's potential as an antimicrobial agent, particularly in tackling tuberculosis (Jeankumar et al., 2013).

Mécanisme D'action

Target of Action

The primary target of the compound is human carbonic anhydrase VII (hCA VII) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. hCA VII is a specific isoform of this enzyme family and is expressed in the brain .

Mode of Action

The compound interacts with hCA VII by fitting into its catalytic cavity . This interaction is based on the structure of the compound, which includes a 4-(4-(2-chlorobenzoyl)piperazine-1-carbonyl)benzenesulfonamide moiety . This moiety allows the compound to bind to the enzyme and inhibit its activity .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The compound interacts with the enzyme human carbonic anhydrase VII (hCA VII), as shown in X-ray crystallographic studies . The nature of these interactions involves the compound fitting into the hCA VII catalytic cavity .

Cellular Effects

Given its interaction with hCA VII, it may influence cellular processes regulated by this enzyme .

Molecular Mechanism

The compound exerts its effects at the molecular level through its interaction with hCA VII. It may potentially influence the activity of this enzyme, leading to changes in cellular processes .

Metabolic Pathways

Given its interaction with hCA VII, it may be involved in pathways regulated by this enzyme .

Propriétés

IUPAC Name |

7-[4-(4-chlorobenzoyl)piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN5O3/c1-2-29-16-21(23-22(17-29)26(35)32(28-23)20-6-4-3-5-7-20)25(34)31-14-12-30(13-15-31)24(33)18-8-10-19(27)11-9-18/h3-11,16-17H,2,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTMJWWMLUWVMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

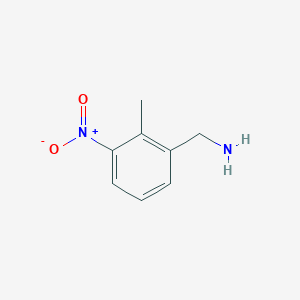

![3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2979826.png)

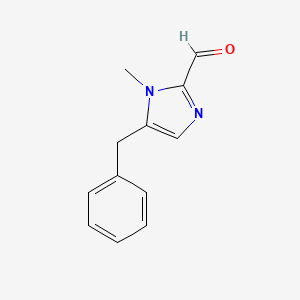

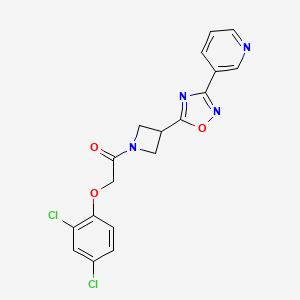

![(2-Methyl-5-phenylpyrazol-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2979829.png)

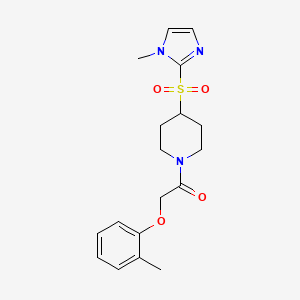

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((2,5-dimethylfuran-3-yl)methyl)methanesulfonamide](/img/structure/B2979833.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2979841.png)

![3-((1-(4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2979843.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2979844.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2979846.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2979847.png)